molecular formula C6H9N3 B596748 4-(Aminomethyl)pyridin-2-amine CAS No. 199296-51-0

4-(Aminomethyl)pyridin-2-amine

Cat. No.: B596748
CAS No.: 199296-51-0
M. Wt: 123.159
InChI Key: YKQKTLFFQSDTGM-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-2-amine is an organic compound with the chemical formula C₆H₉N₃. It appears as a colorless to light yellow crystalline or powdery solid and exhibits weak alkalinity. This compound has low solubility in water but is soluble in alcohol and some organic solvents .

Preparation Methods

4-(Aminomethyl)pyridin-2-amine is typically synthesized through the reaction of pyridine with formaldehyde. In an alkaline environment, pyridine and formaldehyde undergo a condensation reaction to form pyridine-2,4-dicarbaldehyde. This intermediate then reacts with ammonia or an amine to yield this compound . Industrial production methods often involve similar synthetic routes but may include additional steps to purify the final product.

Chemical Reactions Analysis

4-(Aminomethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while coupling reactions can produce complex organic molecules.

Comparison with Similar Compounds

4-(Aminomethyl)pyridin-2-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and form diverse products.

Properties

IUPAC Name

4-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQKTLFFQSDTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652988
Record name 4-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199296-51-0
Record name 4-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

2-Aminopyridine-4-carbonitrile (L. W. Deady et al, Aust. J. Chem., 35, 2025 (1982)) is reduced catalytically according to the procedure of D. E. Beattie et al for the preparation of 2-amino-3-aminomethyl pyridine (J. Med. Chem, 20, 718, (1977)) to give the title compound.
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Synthesis routes and methods II

Procedure details

In a sealed flask, a well stirred mixture of 2-amino-isonicotinonitrile (12.6 g, 106.0 mmol), Et3N (98 mL) and Pd/C 10% (15.0 g) in EtOH (400 mL) was placed under an H2 atmosphere (50 psi) and hydrogenated at RT for 12 h. The catalyst was filtered through a Celite pad and washed with MeOH. The filtrate was concentrated to dryness to yield the title compound (11.6 g, 94.2 mmol, 89%) as a white solid, which was used without further purification. MS: 122 [M−1]+; HPLC: AtRet=0.16.
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12.6 g
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98 mL
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400 mL
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15 g
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89%

Synthesis routes and methods III

Procedure details

(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine (12 g, 50 mmole) was dissolved in TFA (150 mL) and heated to reflux for 1 h. After cooling, the reaction mixture was concentrated in vacuum and the residue was partitioned between HCl (1N, aq.) and EtOAc. The aqueous layer was washed with EtOAc then hexanes and concentrated to dryness in vacuum to give an off white solid as a dihydrochloric salt.
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(4-Aminomethyl-pyridin-2-yl)-(4-methoxy-benzyl)-amine
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12 g
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150 mL
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Synthesis routes and methods IV

Procedure details

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